molecular formula C8H6BrN3O3S B6605676 ethyl2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 2803864-58-4

ethyl2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B6605676
CAS No.: 2803864-58-4
M. Wt: 304.12 g/mol
InChI Key: XRSOPXSCVPIZIX-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines

Preparation Methods

The synthesis of ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is a one-pot three-component reaction that includes the cyclo-condensation of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) in acetonitrile . This method is efficient and yields the desired product with high purity.

Chemical Reactions Analysis

Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It can also act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the thiadiazolo-pyrimidine ring. Similar compounds include:

Ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its specific structural features and the range of reactions it can undergo, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

ethyl 2-bromo-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O3S/c1-2-15-6(14)4-3-10-8-12(5(4)13)11-7(9)16-8/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSOPXSCVPIZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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